molecular formula C8H9F3O3 B3060311 2,2,2-trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone CAS No. 220370-51-4

2,2,2-trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone

Cat. No.: B3060311
CAS No.: 220370-51-4
M. Wt: 210.15 g/mol
InChI Key: MAXSNPXEYYRPOE-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone: is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a methoxy-substituted pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone typically involves the following steps:

  • Formation of the Pyran Ring: : The pyran ring can be synthesized through a cyclization reaction of appropriate precursors, such as 1,4-dihydroxy-2-methoxybutane.

  • Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced using reagents like trifluoromethylating agents (e.g., trifluoromethyl iodide) under controlled conditions.

  • Ketone Formation: : The final step involves the oxidation of the corresponding alcohol to form the ketone group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the trifluoromethyl group or the methoxy group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Trifluoromethyl carboxylic acids.

  • Reduction: : Trifluoromethyl alcohols.

  • Substitution: : Substituted trifluoromethyl compounds or methoxy derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone: has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity and interactions with biological molecules.

  • Medicine: : Explored for its therapeutic potential in drug discovery and development.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2,2-trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, while the methoxy group influences its binding affinity to biological targets.

Comparison with Similar Compounds

2,2,2-Trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone: can be compared to other fluorinated compounds, such as:

  • 2,2,2-Trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-amine

  • Benzamide, 2,4,5-trifluoro-3-methoxy-N-butyl-

This compound .

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3O3/c1-13-6-3-2-5(4-14-6)7(12)8(9,10)11/h4,6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXSNPXEYYRPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(=CO1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396401
Record name 2,2,2-trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220370-51-4
Record name 2,2,2-trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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